molecular formula C19H25N3OS B11235141 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide

2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11235141
M. Wt: 343.5 g/mol
InChI Key: QKSRFUAVFFFDHR-UHFFFAOYSA-N
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Description

2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an acyl chloride to form the acetamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the acetamide group, leading to various reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where halogenation, nitration, or sulfonation can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2), while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives and amines.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases, though specific applications would require further research.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The compound may inhibit enzyme activity, block receptor sites, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
  • 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-methylphenyl)acetamide
  • 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,3-dichlorophenyl)acetamide

Uniqueness

The uniqueness of 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide lies in its specific substitution pattern and the presence of the cyclohexyl group, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H25N3OS

Molecular Weight

343.5 g/mol

IUPAC Name

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C19H25N3OS/c1-14-7-6-10-17(15(14)2)21-18(23)13-24-19-20-11-12-22(19)16-8-4-3-5-9-16/h6-7,10-12,16H,3-5,8-9,13H2,1-2H3,(H,21,23)

InChI Key

QKSRFUAVFFFDHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3CCCCC3)C

Origin of Product

United States

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